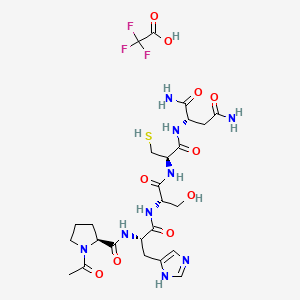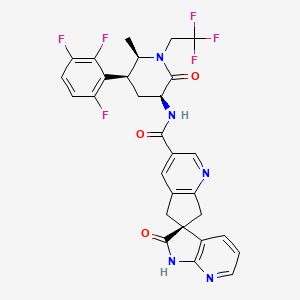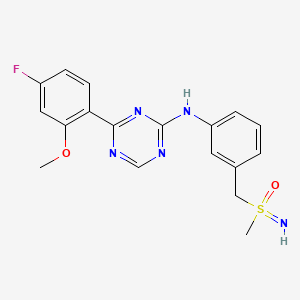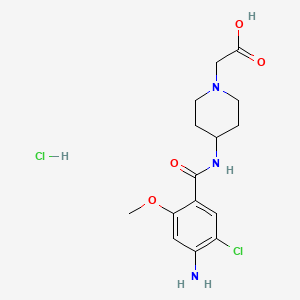
AZD0156
Overview
Description
AZD0156 is a potent and selective inhibitor of ataxia-telangiectasia mutated protein kinase, a signaling kinase involved in the DNA damage response. This compound has shown promise in preclinical studies for its ability to enhance the effects of radiation and certain chemotherapeutic agents, making it a potential candidate for cancer therapy .
Mechanism of Action
Target of Action
AZD0156, also known as P5T0XWC07Z, AZD-0156, or 2H-Imidazo[4,5-c]quinolin-2-one, is an oral inhibitor of ATM . ATM, or ataxia telangiectasia mutated protein, is a serine-threonine kinase that plays a key role in the DNA damage response (DDR) associated with double-strand breaks .
Mode of Action
this compound inhibits the ATM-mediated signaling, preventing DNA damage checkpoint activation . This disruption in DNA damage repair promotes apoptosis in tumor cells and results in cell death, particularly in those with an overexpression of ATM .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA damage response (DDR) pathway . By inhibiting ATM, this compound disrupts the DDR associated with double-strand breaks . This leads to an increase in DNA double-strand break signaling, cell-cycle arrest, and apoptosis .
Pharmacokinetics
The terminal half-life of this compound is approximately 9-12 hours and dose/exposure proportionality was observed . No significant pharmacokinetic interactions were observed with olaparib .
Result of Action
The inhibition of ATM by this compound leads to an increase in DNA double-strand break signaling, cell-cycle arrest, and apoptosis . This results in enhanced effects on cellular proliferation and regrowth when combined with SN38 in select models . In cell cycle analysis of these models, increased G2/M arrest was observed with combination treatment over either single agent .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs. For instance, preclinical data suggest a synergistic effect of this compound when combined with DNA damage targeting agents, including olaparib . Furthermore, the efficacy of this compound can vary across different cancer cell cultures .
Biochemical Analysis
Biochemical Properties
AZD0156 interacts with the ATM protein, a signaling kinase involved in the DDR . It abrogates irradiation-induced ATM signaling by inhibiting the phosphorylation of ATM substrates . This interaction is crucial in the biochemical reactions involving this compound.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It impedes the repair of DNA damage, resulting in elevated DNA double-strand break signaling, cell-cycle arrest, and apoptosis . It also enhances the cytotoxicity of irinotecan in chemotherapy regimens used in the clinic .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the ATM protein . This inhibition prevents the activation of the DDR, thereby damaging DNA repair mechanisms and inducing tumor cell apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a terminal half-life of approximately 9-12 hours . It demonstrates dose/exposure proportionality, suggesting that its effects are consistent over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At doses of 60mg bd, plasma concentrations of this compound were consistent with efficacy in gastric cancer cell cultures . At higher doses (120mg po bd), hematologic toxicities were observed, and this dose level was considered intolerable .
Metabolic Pathways
This pathway is crucial for maintaining genome integrity and is often exploited in cancer therapy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly detailed in the available literature. It is known that this compound is an oral inhibitor, suggesting that it is likely absorbed in the gastrointestinal tract and distributed systemically .
Subcellular Localization
Given its role as an inhibitor of the ATM protein, it is likely that this compound localizes to the nucleus where it can interact with ATM and exert its effects .
Preparation Methods
The synthesis of AZD0156 involves several steps, starting with the preparation of the core imidazo[4,5-c]quinolin-2-one structure. The synthetic route typically includes the following steps:
Formation of the core structure: The imidazo[4,5-c]quinolin-2-one core is synthesized through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its potency and selectivity.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
AZD0156 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions are used to introduce different substituents onto the core structure, enhancing its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
AZD0156 has several scientific research applications, particularly in the field of oncology:
DNA Damage Response Studies: As an inhibitor of ataxia-telangiectasia mutated protein kinase, this compound is used to study the DNA damage response pathways and their role in cancer progression and treatment resistance.
Combination Therapy: This compound is being evaluated in combination with other anticancer agents to determine its potential to improve treatment outcomes in patients with advanced malignancies.
Comparison with Similar Compounds
AZD0156 is unique among ataxia-telangiectasia mutated protein kinase inhibitors due to its high potency and selectivity. Similar compounds include:
KU-60019: Another ataxia-telangiectasia mutated protein kinase inhibitor with similar mechanisms of action but lower potency compared to this compound.
CP466722: A selective ataxia-telangiectasia mutated protein kinase inhibitor used in research studies, but with different pharmacokinetic properties.
This compound stands out due to its exceptional potency, selectivity, and ability to enhance the effects of other anticancer agents in preclinical models .
Properties
IUPAC Name |
8-[6-[3-(dimethylamino)propoxy]pyridin-3-yl]-3-methyl-1-(oxan-4-yl)imidazo[4,5-c]quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3/c1-29(2)11-4-12-34-24-8-6-19(16-28-24)18-5-7-22-21(15-18)25-23(17-27-22)30(3)26(32)31(25)20-9-13-33-14-10-20/h5-8,15-17,20H,4,9-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTRIQLYUAFVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4CCOCC4)C5=CN=C(C=C5)OCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1821428-35-6 | |
| Record name | AZD-0156 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1821428356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-0156 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5T0XWC07Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
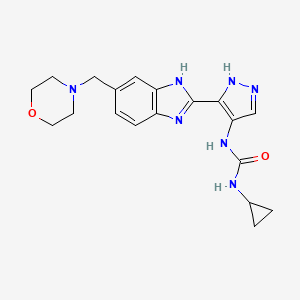
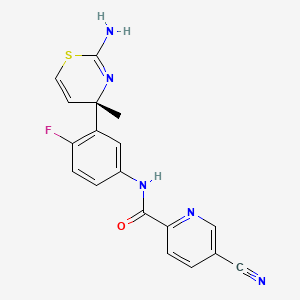
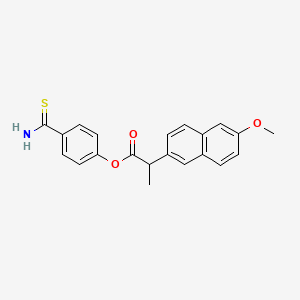
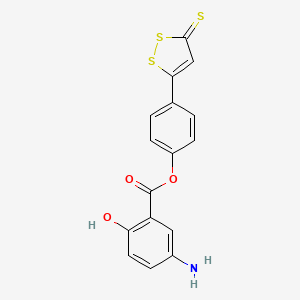
![[(2S)-2-[(4R,6R,8'S,15'S)-3',10'-diamino-3,6',14',14'-tetrahydroxy-2,7'-dioxospiro[1,3-oxazinane-6,13'-2,4,6,9,11-pentazatetracyclo[6.6.1.01,11.04,15]pentadeca-2,9-diene]-4-yl]-3-hydroxypropyl] hydrogen sulfate](/img/structure/B605666.png)
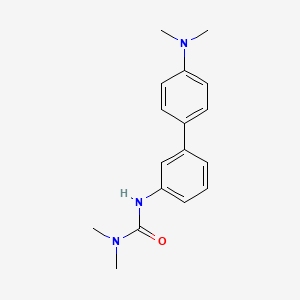
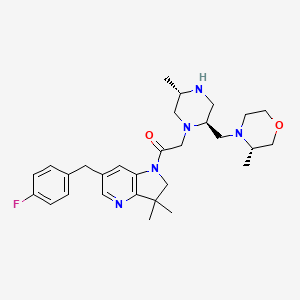
![[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium](/img/structure/B605670.png)
